molecular formula C14H18BrNO4 B6614722 2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid CAS No. 943743-18-8

2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid

Cat. No. B6614722
CAS RN: 943743-18-8
M. Wt: 344.20 g/mol
InChI Key: GNCKMEQYGJDVCP-UHFFFAOYSA-N
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Description

“2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .


Synthesis Analysis

The compound can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular formula of the compound is CHBrNO . Its average mass is 330.174 Da and its monoisotopic mass is 329.026276 Da .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .


Physical And Chemical Properties Analysis

The compound has a molecular formula of CHBrNO and an average mass of 330.174 Da .

properties

IUPAC Name

2-[(4-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCKMEQYGJDVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromobenzyl)(tert-butoxycarbonyl)amino)acetic acid

CAS RN

943743-18-8
Record name 2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 81A (325 mg, 0.75 mmol) in THF (5 mL) was added LiOH (0.5 mL, 3 mmol). The mixture was stirred rt over night, then concentrated. Water (20 mL) was added to the residue, and the organic phase washed with CH2Cl2 (2×20 mL). The aqueous layer was acidified with 1N HCl, and was extracted with EtOAc (2×20 mL). The combined organic layer washed with brine, dried (Na2SO4) and concentrated to give 81B (262 mg, 100%). 1H NMR (400 MHz, CD3OD) δ ppm 1.36-1.51 (m, 9 H) 3.76-3.99 (m, 2 H) 4.44 (d, J=5.71 Hz, 2 H) 7.18 (d, J=8.35 Hz, 2 H) 7.41-7.49 (m, 2 H).
Name
81A
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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